(R)-5-butyl-1-Methylpiperazin-2-one
Description
(R)-5-Butyl-1-methylpiperazin-2-one is a chiral piperazinone derivative characterized by a six-membered ring containing one ketone group and two nitrogen atoms. The compound features an (R)-configuration at position 5 and a butyl substituent at the same position, alongside a methyl group at position 1.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5R)-5-butyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
YORVOKCEUQTEAO-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H]1CN(C(=O)CN1)C |
Canonical SMILES |
CCCCC1CN(C(=O)CN1)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazinone
- Treat the piperazinone intermediate with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
- Yield : ~65–75% after silica gel chromatography (hexane:EtOAc, 3:1).
Grignard Addition
- React the ketone precursor (e.g., 5-oxopiperazin-2-one) with butylmagnesium bromide in THF at 0°C.
- Quench with NH₄Cl and purify via column chromatography.
N-Methylation Strategies
The N1-methyl group is installed using:
- Methyl iodide : React with the piperazinone in DCM using NaH as a base (0°C to RT, 4 h).
- Reductive amination : Treat with formaldehyde and sodium triacetoxyborohydride in DCE (RT, 12 h).
- Use 1.2 equiv formaldehyde and 2.5 equiv NaBH(OAc)₃.
- Yield : 85–90% after extraction and drying over MgSO₄.
Stereochemical Control
The (R)-configuration is achieved via:
- Chiral resolution : Separate racemic mixtures using chiral HPLC (Chiralpak IA column, hexane:IPA 90:10).
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts during ketone reduction.
Key data :
- Enantiomeric excess (ee): >98% with (R)-BINAP-RuCl₂ catalyst.
- Optical rotation: [α]²⁵D = +12.5° (c = 1.0, CHCl₃).
Purification and Characterization
- Recrystallization : Use ethanol/water (3:1) to obtain white crystals.
- Analytical data :
Comparative Analysis of Methods
| Method | Yield | ee (%) | Complexity |
|---|---|---|---|
| Alkylation | 70% | – | Low |
| Grignard addition | 65% | 98 | Moderate |
| Asymmetric catalysis | 80% | >99 | High |
Industrial-Scale Considerations
- Cost efficiency : Alkylation is preferred for large-scale synthesis due to lower catalyst costs.
- Safety : Avoid thionyl chloride (corrosive) in methylations; use dimethyl carbonate as a greener alternative.
Chemical Reactions Analysis
Types of Reactions
®-5-butyl-1-Methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperazin-2-one ring to a piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine compounds.
Scientific Research Applications
®-5-butyl-1-Methylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-5-butyl-1-Methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Structural Insights :
- The pyrimidine-containing derivative (compound 235) demonstrates divergent reactivity, as its synthesis involves a palladium-catalyzed coupling reaction , whereas piperazinones may require alternative strategies for functionalization.
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